molecular formula C11H7NO5 B11758395 2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid CAS No. 1082040-59-2

2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid

Cat. No.: B11758395
CAS No.: 1082040-59-2
M. Wt: 233.18 g/mol
InChI Key: LWGJHJZIWONNKE-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid is a heterocyclic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminobenzamide and diethyl oxalate as starting materials. The reaction is carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: Quinoline derivatives have shown potential as enzyme inhibitors, making them useful in studying biological pathways and developing therapeutic agents.

    Medicine: The compound and its derivatives are being investigated for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents.

    Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid
  • 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

2-Oxo-1,2-dihydroquinoline-6,8-dicarboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes .

Properties

CAS No.

1082040-59-2

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

2-oxo-1H-quinoline-6,8-dicarboxylic acid

InChI

InChI=1S/C11H7NO5/c13-8-2-1-5-3-6(10(14)15)4-7(11(16)17)9(5)12-8/h1-4H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

LWGJHJZIWONNKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)C(=O)O

Origin of Product

United States

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